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1,1,1,3,3-Pentafluorobutane

blowing agent boiling point liquid handling

1,1,1,3,3-Pentafluorobutane (CAS 406-58-6), also designated as HFC-365mfc or R365mfc, is a saturated hydrofluorocarbon (C₄H₅F₅, MW 148.07 g/mol) belonging to the third generation of zero ozone-depletion-potential (ODP=0) fluorinated fluids. It exists as a clear, colorless liquid at room temperature with a normal boiling point of approximately 40.2 °C, a liquid density of ~1.27 g/cm³ at 20 °C, and a flash point of approximately −27 °C.

Molecular Formula C4H5F5
Molecular Weight 148.07 g/mol
CAS No. 406-58-6
Cat. No. B1294926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3,3-Pentafluorobutane
CAS406-58-6
Molecular FormulaC4H5F5
Molecular Weight148.07 g/mol
Structural Identifiers
SMILESCC(CC(F)(F)F)(F)F
InChIInChI=1S/C4H5F5/c1-3(5,6)2-4(7,8)9/h2H2,1H3
InChIKeyWZLFPVPRZGTCKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,3,3-Pentafluorobutane (HFC-365mfc): Physical Property Baseline and Procurement Context


1,1,1,3,3-Pentafluorobutane (CAS 406-58-6), also designated as HFC-365mfc or R365mfc, is a saturated hydrofluorocarbon (C₄H₅F₅, MW 148.07 g/mol) belonging to the third generation of zero ozone-depletion-potential (ODP=0) fluorinated fluids [1]. It exists as a clear, colorless liquid at room temperature with a normal boiling point of approximately 40.2 °C, a liquid density of ~1.27 g/cm³ at 20 °C, and a flash point of approximately −27 °C [1]. Industrially, it was developed and commercialized primarily by Solvay under the trade name Solkane® 365mfc as a drop-in replacement for HCFC-141b in rigid polyurethane foam blowing, precision solvent cleaning, and heat transfer applications, and has been deployed at scale in European polyurethane foam production since 2003 [1].

Why HFC-365mfc Cannot Be Directly Substituted by HFC-245fa, HCFC-141b, or Cyclopentane in Procurement Specifications


Although HFC-365mfc, HFC-245fa, and cyclopentane all carry an ODP of zero and have each been positioned as HCFC-141b replacements, their divergent boiling points (40.2 °C vs. 15.3 °C vs. 49 °C), flammability classifications (flammable with flash −27 °C vs. non-flammable vs. highly flammable with flash −42 °C), vapor-phase thermal conductivities (10.6 vs. 12.1 vs. 11.0 mW·m⁻¹·K⁻¹), and solvent/material compatibility profiles preclude simple one-to-one interchange [1][2]. Equipment configured for the sub-ambient boiling HFC-245fa requires pressurized storage that is unnecessary for HFC-365mfc, while cyclopentane demands explosion-proof infrastructure that HFC-365mfc/227ea non-flammable blends can avoid. Furthermore, the Kauri-Butanol solvency index of neat HFC-365mfc (KB=12) is fundamentally different from that of HCFC-141b (KB=57), meaning that cleaning efficacy and plastic compatibility outcomes are not transferable between these fluids [1]. The quantitative evidence below establishes precisely where these differentiation boundaries lie.

Quantitative Differentiation Evidence: HFC-365mfc vs. HFC-245fa, HCFC-141b, and Cyclopentane Across Key Technical Dimensions


Boiling Point and Room-Temperature Liquid Processability: HFC-365mfc (40.2 °C) vs. HFC-245fa (15.3 °C) vs. HCFC-141b (31.9 °C)

HFC-365mfc exhibits a normal boiling point of 40.2 °C, making it the only zero-ODP HFC blowing agent that is a true liquid at standard ambient temperature (25 °C) and therefore requires no pressurized storage or low-temperature handling [1][2]. In contrast, HFC-245fa boils at 15.3 °C (below ambient in most climates), necessitating pressurized vessels to maintain the liquid phase, while HCFC-141b boils at 31.9 °C but carries an ODP of 0.11 and is subject to Montreal Protocol phase-out [1]. Cyclopentane boils at 49 °C but has a flash point of −42 °C and explosion limit of 1.5–8.7 vol%, demanding full explosion-proof infrastructure [1]. The boiling point of HFC-365mfc at 40.2 °C is close enough to HCFC-141b (31.9 °C) that existing foam dispensing equipment can be converted with minimal modification, avoiding the capital expenditure associated with either pressurized HFC-245fa systems or explosion-proof cyclopentane installations [2].

blowing agent boiling point liquid handling processability equipment compatibility

Vapor-Phase Thermal Conductivity: HFC-365mfc (10.6 mW·m⁻¹·K⁻¹) vs. HFC-245fa (12.1 mW·m⁻¹·K⁻¹) and HCFC-141b (9.7 mW·m⁻¹·K⁻¹)

The vapor-phase thermal conductivity (gas lambda, λ) of the blowing agent retained in closed foam cells is a primary determinant of long-term insulation performance. HFC-365mfc exhibits a vapor thermal conductivity of 10.6 mW·m⁻¹·K⁻¹ at 25 °C, which is 12.4% lower than that of HFC-245fa (12.1 mW·m⁻¹·K⁻¹ at 20 °C) and 22.6% lower than that of HFC-134a (13.7 mW·m⁻¹·K⁻¹ at 25 °C) [1]. It is only 9.3% higher than HCFC-141b (9.7 mW·m⁻¹·K⁻¹ at 25 °C), positioning HFC-365mfc as the zero-ODP HFC with the gas-phase thermal conductivity closest to the legacy HCFC-141b benchmark [1]. Independent measurements published in the Journal of Chemical and Engineering Data (2002) using a transient hot-wire method confirmed the vapor-phase thermal conductivity of R365mfc across 336.85–377.4 K with an average absolute deviation of only 0.5% from extended corresponding-states predictions, validating the reliability of this value for engineering design [2].

thermal conductivity insulation K-factor blowing agent gas lambda energy efficiency

Rigid Polyurethane Foam Thermal Conductivity and Co-Blowing Mechanical Synergy: HFC-365mfc/HFC-245fa (70:30) Blend Performance

In a systematic single-blowing-agent study of rigid polyurethane foams (PUFs), both HFC-365mfc and HFC-245fa produced foams with thermal conductivity values close to that of the CFC-11 benchmark, and SEM analysis showed that HFC-245fa and HFC-365mfc yielded the smallest and most uniform cell size distributions among all blowing agents tested (including water, HCFC-141b, and n-pentane) [1]. Critically, when HFC-365mfc was used as the primary blowing agent and blended with HFC-245fa at 30 mol% as a co-blowing agent, the resulting foam exhibited the highest mechanical property values (compressive strength) among all co-blowing agent combinations evaluated [1]. This synergy arises because HFC-245fa (lower BP, faster vaporization) promotes finer nucleation while HFC-365mfc (higher BP) provides sustained cell expansion, yielding an optimal balance of fine, uniform cell morphology and structural integrity. In a separate head-to-head study by Kim et al. (2008), HFC-365mfc-blown foams gave smaller cell size, greater core density, and higher compression strength compared to HCFC-141b-blown foams processed under identical conditions, though HCFC-141b yielded marginally better dimensional stability and thermal insulation [2].

rigid polyurethane foam co-blowing agent compressive strength cell morphology thermal insulation

Environmental and Regulatory Profile: GWP100, ODP, and Atmospheric Lifetime – HFC-365mfc vs. HFC-245fa, HCFC-141b, and HCFO-1233zd(E)

A comprehensive environmental properties comparison published in 精细化工 (Fine Chemicals, 2022) provides side-by-side data for the key blowing agent candidates [1]. HFC-365mfc has an ODP of 0 (vs. HCFC-141b ODP=0.12), a GWP100 of 890 (vs. HFC-245fa GWP100=1030 and HCFC-141b GWP100=725), and an atmospheric lifetime of 10.8 years (vs. HFC-245fa 7.6 years, HCFC-141b 9.3 years, and fourth-generation HCFO-1233zd(E) at only 26 days with GWP100=7) [1]. The UK legislation ANNEX I independently confirms the GWP100 of HFC-365mfc as 890 [2]. While both HFC-365mfc and HFC-245fa are classified as high-GWP greenhouse substances under the Kigali Amendment to the Montreal Protocol and are subject to phasedown schedules, HFC-365mfc's GWP100 of 890 is approximately 13.6% lower than HFC-245fa's 1030, offering a marginal but quantifiable advantage in jurisdictions where GWP-weighted fees or quotas apply. However, both are significantly disadvantaged relative to fourth-generation HFOs such as HCFO-1233zd(E) (GWP100=7), and this must be weighed against HFC-365mfc's superior boiling point and processability characteristics [1].

global warming potential ozone depletion potential atmospheric lifetime F-gas regulation environmental compliance

Solvent Power and Material Compatibility: Kauri-Butanol Index and Plastic Compatibility – HFC-365mfc (KB=12) vs. HCFC-141b (KB=57)

In precision cleaning and degreasing applications, the Kauri-Butanol (KB) index provides a standardized measure of solvent power. HFC-365mfc has a KB index of 12, which is substantially lower than HCFC-141b's KB index of 57 [1]. While this means HFC-365mfc is a weaker solvent for heavy oils and silicone greases in its neat form, this reduced aggressiveness translates into significantly improved compatibility with sensitive plastic substrates. Vendor technical documentation reports that HFC-365mfc exhibits substantially improved compatibility with polystyrene (PS) compared to HCFC-141b, and improved—though not fully benign—compatibility with PMMA [2]. With the exception of Viton A fluoroelastomer, HFC-365mfc demonstrates low chemical attack on most other elastomers and plastics [2]. The surface tension of HFC-365mfc (~19.66 mN/m at 261.94 K, or approximately 15 mN/m at 20 °C per some vendor sources) provides wettability comparable to HCFC-141b (19.3 mN/m), ensuring adequate penetration into fine clearances despite the lower KB value [1]. This combination of moderate solvency with broad material compatibility makes HFC-365mfc particularly suitable for cleaning of assembled electronic and optical components where substrate damage from aggressive solvents is a critical failure mode.

solvent cleaning Kauri-Butanol index material compatibility degreasing plastic compatibility surface tension

Azeotrope Formation Capability: HFC-365mfc Blends with Cyclopentane, n-Pentane, Isopentane, and HFC-227ea for Tunable Boiling Point and Flammability

A key differentiating feature of HFC-365mfc is its ability to form azeotropic or azeotrope-like mixtures with a range of co-blowing agents and solvents, enabling formulators to tune the effective boiling point and flammability characteristics of the working fluid without compositional drift during evaporation [1]. Specifically, HFC-365mfc forms azeotropic mixtures with cyclopentane (boiling point ~32 °C), with n-pentane (~27 °C), and with isopentane (~22.5 °C), offering low gas-phase thermal conductivity while adjusting volatility [1]. Furthermore, blending HFC-365mfc with the non-flammable HFC-227ea at a 93:7 mass ratio produces a mixture boiling at approximately 30 °C, and at 87:13 ratio boiling at approximately 24 °C, with the HFC-227ea content suppressing the flammability of the blend [2]. This is significant because neat HFC-365mfc has a flash point of −27 °C and an explosion limit of 3.6–13.3 vol%, creating safety concerns in spray foam and certain industrial applications; the HFC-227ea co-blend renders the mixture effectively non-flammable while maintaining a boiling point close to that of HCFC-141b [2]. In contrast, HFC-245fa is intrinsically non-flammable but its low boiling point (15.3 °C) limits formulation flexibility for applications requiring higher processing temperatures, while cyclopentane's high flammability precludes its use in spray applications without extensive safety infrastructure.

azeotrope co-blowing flammability suppression boiling point tuning formulation flexibility

Optimal Application Scenarios for 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) Based on Quantified Technical Differentiation


Rigid Polyurethane Foam for Appliance and Construction Insulation Where HCFC-141b Process Similarity Is Required Without ODP Liability

In the manufacture of rigid PU foam for refrigerators, freezers, and building insulation panels, HFC-365mfc is the preferred zero-ODP substitute for HCFC-141b when minimal equipment retrofitting is a procurement constraint. Its boiling point of 40.2 °C—the only zero-ODP HFC with BP above ambient—allows existing HCFC-141b foam dispensing lines to be converted with negligible capital expenditure, avoiding the pressurized storage systems required for HFC-245fa (BP 15.3 °C) and the explosion-proof infrastructure mandated by cyclopentane (flash −42 °C, explosion limit 1.5–8.7 vol%) [1]. Furthermore, the 10.6 mW·m⁻¹·K⁻¹ vapor thermal conductivity of HFC-365mfc delivers a gas lambda 12.4% lower than HFC-245fa, yielding superior initial insulation performance per unit thickness [1]. When co-blown with 30 mol% HFC-245fa, the resulting foam achieves the highest mechanical property values among all HFC co-blowing combinations, making this system the formulation of choice for structural insulation panels requiring both thermal and mechanical performance [2].

Precision Cleaning of Assembled Electronic, Optical, and Medical Components with Polystyrene or PMMA Substrates

For vapor degreasing and precision cleaning of assembled electronic circuit boards, optical lenses, and medical devices where substrate compatibility is the dominant selection criterion, HFC-365mfc offers a defined advantage over HCFC-141b. The Kauri-Butanol index of HFC-365mfc is 12, which is 78.9% lower than HCFC-141b's KB index of 57, directly translating to substantially reduced chemical attack on sensitive plastics [1]. Vendor qualification data confirm that HFC-365mfc exhibits markedly improved compatibility with polystyrene (PS) and improved—though not fully benign—compatibility with PMMA versus HCFC-141b, while maintaining low chemical aggressiveness toward most non-fluorinated plastics and elastomers (excluding Viton A) [2]. Combined with a surface tension comparable to HCFC-141b (~15–19.66 mN/m) that ensures penetration into fine clearances, HFC-365mfc enables effective light-to-moderate contamination removal without the substrate damage and scrap costs associated with stronger HCFC-141b solvent exposure. This scenario is particularly relevant in semiconductor and medical device manufacturing, where component value is high and substrate damage is a primary cost driver.

Spray Polyurethane Foam Applications Requiring Non-Flammable Classification via HFC-365mfc/HFC-227ea Azeotropic Blends

In closed-cell spray polyurethane foam (SPF) for building envelope insulation, neat HFC-365mfc's flash point of −27 °C and explosion limit of 3.6–13.3 vol% present safety challenges that can be resolved through azeotropic blending. The HFC-365mfc/HFC-227ea blend at a 93:7 mass ratio produces a non-flammable mixture boiling at approximately 30 °C—nearly identical to HCFC-141b's 31.9 °C boiling point—while the 87:13 ratio yields a non-flammable blend boiling at 24 °C [1]. This azeotropic behavior ensures that the vapor composition remains constant during evaporation, preventing preferential loss of the flame-suppressing HFC-227ea component and maintaining non-flammability throughout the spraying process [1]. This application scenario is uniquely enabled by HFC-365mfc's ability to form azeotropes with multiple co-agents; HFC-245fa, while intrinsically non-flammable, cannot be formulated into blends with boiling points above 30 °C for high-ambient-temperature spray applications.

District Heating Pipe Insulation and Cryogenic LNG Storage Tank Foam Where Long-Term Thermal Performance and Diffusion Barrier Properties Are Critical

For district heating pipes and LNG storage tank insulation, the long-term thermal conductivity aging behavior of the foam is governed by the diffusion rate of the blowing agent out of the closed cells and the counter-diffusion of air components. Research comparing HFC-365mfc and cyclopentane in PUR foam for district heating pipes has shown that the diffusion characteristics of HFC-365mfc are similar to those of cyclopentane, and that the polyethylene casing functions as a better diffusion barrier for HFC-365mfc than for cyclopentane [1]. Combined with HFC-365mfc's vapor thermal conductivity of 10.6 mW·m⁻¹·K⁻¹, which is comparable to or better than cyclopentane, district heating pipes insulated with HFC-365mfc-blown PUR foam may exhibit reduced environmental impacts from heat losses over the service lifetime compared to cyclopentane-blown alternatives [1]. For cryogenic LNG applications, HFC-365mfc-blown foam has demonstrated good stability at cryogenic temperatures and acceptable thermal and mechanical properties at both ambient and cryogenic conditions [2], supporting its selection for high-density reinforced PUR foam (H-PUF) LNG tank insulation where boil-off gas rate minimization is the primary performance metric.

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